molecular formula C12H21NO2 B14274303 (6S)-1,5,5-Trimethyl-6-(3-nitropropyl)cyclohex-1-ene CAS No. 185101-07-9

(6S)-1,5,5-Trimethyl-6-(3-nitropropyl)cyclohex-1-ene

Katalognummer: B14274303
CAS-Nummer: 185101-07-9
Molekulargewicht: 211.30 g/mol
InChI-Schlüssel: SRFOCVJQXMQLRV-LLVKDONJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(6S)-1,5,5-Trimethyl-6-(3-nitropropyl)cyclohex-1-ene is an organic compound that belongs to the class of cyclohexenes. Cyclohexenes are known for their diverse chemical properties and applications in various fields such as pharmaceuticals, agrochemicals, and materials science. This compound, in particular, features a nitropropyl group attached to a cyclohexene ring, which may impart unique chemical and biological properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (6S)-1,5,5-Trimethyl-6-(3-nitropropyl)cyclohex-1-ene can be achieved through several synthetic routes. One common method involves the alkylation of a cyclohexene derivative with a nitropropyl halide under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the cyclohexene, followed by the addition of the nitropropyl halide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale alkylation reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, to optimize yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

(6S)-1,5,5-Trimethyl-6-(3-nitropropyl)cyclohex-1-ene can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroalkenes or nitroalcohols.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Sodium azide (NaN₃) or sodium methoxide (NaOMe) in polar aprotic solvents.

Major Products Formed

    Oxidation: Nitroalkenes, nitroalcohols.

    Reduction: Amines.

    Substitution: Azides, ethers.

Wissenschaftliche Forschungsanwendungen

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study the effects of nitroalkyl groups on biological systems.

    Medicine: Potential use in drug development due to its unique chemical properties.

    Industry: As an intermediate in the production of agrochemicals and materials.

Wirkmechanismus

The mechanism of action of (6S)-1,5,5-Trimethyl-6-(3-nitropropyl)cyclohex-1-ene depends on its chemical structure and the specific reactions it undergoes. The nitro group can participate in redox reactions, while the cyclohexene ring can undergo various transformations. The molecular targets and pathways involved would depend on the specific application and the biological or chemical context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Cyclohexene: A simple cyclohexene without the nitropropyl group.

    1,5,5-Trimethylcyclohexene: Similar structure but lacks the nitropropyl group.

    6-Nitrocyclohexene: Contains a nitro group but lacks the trimethyl and propyl groups.

Uniqueness

(6S)-1,5,5-Trimethyl-6-(3-nitropropyl)cyclohex-1-ene is unique due to the presence of both the trimethyl and nitropropyl groups, which may impart distinct chemical and biological properties compared to its simpler analogs.

Eigenschaften

CAS-Nummer

185101-07-9

Molekularformel

C12H21NO2

Molekulargewicht

211.30 g/mol

IUPAC-Name

(6S)-1,5,5-trimethyl-6-(3-nitropropyl)cyclohexene

InChI

InChI=1S/C12H21NO2/c1-10-6-4-8-12(2,3)11(10)7-5-9-13(14)15/h6,11H,4-5,7-9H2,1-3H3/t11-/m1/s1

InChI-Schlüssel

SRFOCVJQXMQLRV-LLVKDONJSA-N

Isomerische SMILES

CC1=CCCC([C@@H]1CCC[N+](=O)[O-])(C)C

Kanonische SMILES

CC1=CCCC(C1CCC[N+](=O)[O-])(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.